- 2-Sulfamoylbenzo[b]thiophene derivatives, and their pharmaceutical compositions for the treatment of elevated intraocular pressure, European Patent Organization, , ,
Cas no 96803-30-4 (2-(1-Benzothiophen-5-yl)ethan-1-ol)

96803-30-4 structure
Nom du produit:2-(1-Benzothiophen-5-yl)ethan-1-ol
Numéro CAS:96803-30-4
Le MF:C10H10OS
Mégawatts:178.250801563263
MDL:MFCD08062283
CID:61865
PubChem ID:11983371
2-(1-Benzothiophen-5-yl)ethan-1-ol Propriétés chimiques et physiques
Nom et identifiant
-
- 5-(2-Hydroxyethyl)benzo[b]thiophene
- 2-(1-benzothiophen-5-yl)ethanol
- 2-(benzo[b]thiophen-5-yl)ethanol
- 5-(2-HYDROXYETHYL)BENZO(B)THIOPHENE
- Benzo[b]thiophene-5-ethanol
- 2-(1-benzothiophen-5-yl)-1-ethanol
- 2-(1-benzothiophene-5-yl)-1-ethanol
- 2-benzo[b]thiophen-5-yl-1-ethanol
- 2-benzothiophen-5-ylethanol
- 2-(1-Benzothiophen-5-yl)ethan-1-ol
- 5-(2-Hydroxyethyl)benzothiophene
- DSZAQLDIEKUEMB-UHFFFAOYSA-N
- 2-(1-Benzothiophene-5-yl)ethanol
- SB14692
- 803H304
- 2-(Benzothiophen-5-yl)ethanol
- AS-62390
- DTXSID80475151
- AKOS000280988
- Q-102033
- 96803-30-4
- H11183
- CS-0056514
- SY225507
- EN300-1626046
- MFCD08062283
- DB-080434
- SCHEMBL48139
-
- MDL: MFCD08062283
- Piscine à noyau: 1S/C10H10OS/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,4,6-7,11H,3,5H2
- La clé Inchi: DSZAQLDIEKUEMB-UHFFFAOYSA-N
- Sourire: OCCC1C=C2C(SC=C2)=CC=1
Propriétés calculées
- Qualité précise: 178.04500
- Masse isotopique unique: 178.045
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 12
- Nombre de liaisons rotatives: 2
- Complexité: 149
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.5
- Surface topologique des pôles: 48.5
Propriétés expérimentales
- Dense: 1.243
- Point d'ébullition: 327.322 °C at 760 mmHg
- Point d'éclair: 151.759 °C
- Le PSA: 48.47000
- Le LogP: 2.43610
2-(1-Benzothiophen-5-yl)ethan-1-ol Informations de sécurité
2-(1-Benzothiophen-5-yl)ethan-1-ol Données douanières
- Code HS:2934999090
- Données douanières:
Code douanier chinois:
2934999090Résumé:
2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit, contenu du composant, pour
Résumé:
2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
2-(1-Benzothiophen-5-yl)ethan-1-ol PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
abcr | AB555903-100 mg |
5-(2-Hydroxyethyl)benzo(b)thiophene; . |
96803-30-4 | 100mg |
€138.20 | 2023-05-17 | ||
abcr | AB555903-250 mg |
5-(2-Hydroxyethyl)benzo(b)thiophene; . |
96803-30-4 | 250mg |
€233.40 | 2023-05-17 | ||
Ambeed | A601900-250mg |
2-(Benzo[b]thiophen-5-yl)ethanol |
96803-30-4 | 97% | 250mg |
$28.0 | 2025-02-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1804-10G |
2-(1-benzothiophen-5-yl)ethan-1-ol |
96803-30-4 | 97% | 10g |
¥ 4,507.00 | 2023-04-12 | |
eNovation Chemicals LLC | Y1132812-5g |
5-(2-HYDROXYETHYL)BENZO(B)THIOPHENE |
96803-30-4 | 95% | 5g |
$1300 | 2024-07-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1804-500MG |
2-(1-benzothiophen-5-yl)ethan-1-ol |
96803-30-4 | 97% | 500MG |
¥ 495.00 | 2023-04-12 | |
TRC | B276735-500mg |
2-(Benzo[b]thiophen-5-yl)ethanol |
96803-30-4 | 500mg |
$ 1154.00 | 2023-04-18 | ||
eNovation Chemicals LLC | D392350-5g |
Benzo[b]thiophene-5-ethanol |
96803-30-4 | 95% | 5g |
$3690 | 2024-08-03 | |
Chemenu | CM161836-250mg |
2-(1-Benzothiophen-5-yl)ethan-1-ol |
96803-30-4 | 95%+ | 250mg |
$313 | 2021-06-16 | |
Chemenu | CM161836-250mg |
2-(1-Benzothiophen-5-yl)ethan-1-ol |
96803-30-4 | 95%+ | 250mg |
$*** | 2023-05-04 |
2-(1-Benzothiophen-5-yl)ethan-1-ol Méthode de production
Synthetic Routes 1
Conditions de réaction
Référence
Synthetic Routes 2
Conditions de réaction
Référence
- Preparation of 2-(1-benzothiophen-5-yl)ethanol and acetals as intermediates using no toxic or flammable substances, Japan, , ,
Synthetic Routes 3
Conditions de réaction
Référence
- Preparation of 2-(1-benzothiophen-5-yl)ethanols and their intermediates, Japan, , ,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: 9-Borabicyclo[3.3.1]nonane Solvents: Tetrahydrofuran ; 16 h, 10 - 15 °C
1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 2 h, 50 °C
1.3 Reagents: Sodium sulfite Solvents: Water
1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 2 h, 50 °C
1.3 Reagents: Sodium sulfite Solvents: Water
Référence
- Preparation of five-membered heterocycle-fused pyridine compound and its application, China, , ,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: 1-Propanol Catalysts: Sulfuric acid Solvents: 1-Propanol ; 2 h, reflux
1.2 Catalysts: Sodium acetate Solvents: Toluene ; reflux; cooled
1.3 Reagents: Lithium chloride , Potassium borohydride Solvents: Tetrahydrofuran ; 40 min, 67 - 75 °C; 1 h, reflux
1.4 Solvents: Toluene ; 4 h, reflux
1.2 Catalysts: Sodium acetate Solvents: Toluene ; reflux; cooled
1.3 Reagents: Lithium chloride , Potassium borohydride Solvents: Tetrahydrofuran ; 40 min, 67 - 75 °C; 1 h, reflux
1.4 Solvents: Toluene ; 4 h, reflux
Référence
- Manufacture of 2-(benzothiophen-5-yl)ethanol, Japan, , ,
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Sulfuric acid , Sodium borohydride Solvents: Tetrahydrofuran ; rt; 2.5 h, rt
1.2 Solvents: Acetone ; rt; 30 min, rt
1.3 Reagents: Sodium hydroxide Solvents: Toluene , Water ; pH 12
1.2 Solvents: Acetone ; rt; 30 min, rt
1.3 Reagents: Sodium hydroxide Solvents: Toluene , Water ; pH 12
Référence
- Process for production of 1-[3-[2-(1-benzothiophen-5-yl)ethoxy]propyl]azetidin-3-ol or salts thereof, World Intellectual Property Organization, , ,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: Potassium hydroxide , Lithium borohydride Solvents: Methanol , Water ; 3 h, 40 °C
Référence
- Construction of polyaromatics via photocyclization of 2-(fur-3-yl)ethenylarenes, using a 3-furyl group as an isopropenyl equivalent synthonTetrahedron, 2014, 70(9), 1748-1762,
Synthetic Routes 8
Conditions de réaction
Référence
- Structure-Activity Studies for a Novel Series of Dual 5-HT Uptake Inhibitors/α2-AntagonistsJournal of Medicinal Chemistry, 1997, 40(7), 1049-1062,
Synthetic Routes 9
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Isopropanol , Water ; 3 h, 50 - 60 °C
Référence
- Preparation of aromatic thiol derivatives and their intermediates, Japan, , ,
2-(1-Benzothiophen-5-yl)ethan-1-ol Raw materials
- 5-bromo-1-benzothiophene
- Benzobthiophene-5-acetic Acid
- 3-[(1Z)-2-(2-Thienyl)ethenyl]furan
- 3-[(1E)-2-(2-Thienyl)ethenyl]furan
- 5-Ethenyl-1-benzothiophene
2-(1-Benzothiophen-5-yl)ethan-1-ol Preparation Products
2-(1-Benzothiophen-5-yl)ethan-1-ol Littérature connexe
-
Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
-
2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
-
Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:96803-30-4)2-(1-Benzothiophen-5-yl)ethan-1-ol

Pureté:99%/99%
Quantité:5.0g/10.0g
Prix ($):254.0/483.0